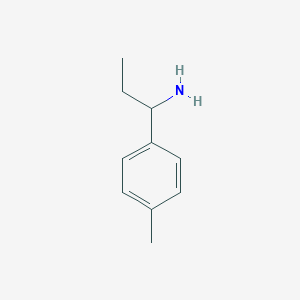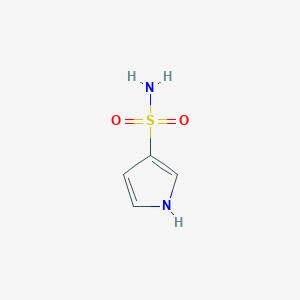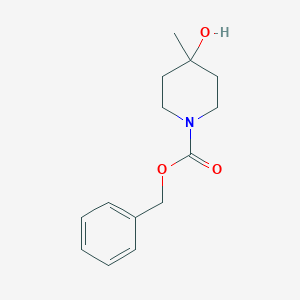![molecular formula C27H46O5 B068041 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane CAS No. 172883-29-3](/img/structure/B68041.png)
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane, also known as 2,3:11,12-Didecalino-16-crown-5, is a complex organic compound with a unique structure that includes multiple oxygen atoms and a polycyclic framework. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations, particularly sodium ions. Its molecular formula is C27H46O5, and it has a molecular weight of 450.65 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of decalin derivatives with ethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the crown ether structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with cations, particularly sodium ions, due to its crown ether structure.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Complexation: Sodium ions are commonly used to form complexes with this compound.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products of these reactions include various cation complexes, substituted derivatives, and oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane has several applications in scientific research:
Biology: Employed in studies involving ion transport and membrane permeability due to its ability to form stable ion complexes.
Industry: Utilized in the development of sensors and analytical devices for detecting sodium ions in industrial processes.
Mécanisme D'action
The primary mechanism by which 2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane exerts its effects is through the formation of stable complexes with sodium ions. The crown ether structure provides a cavity that is perfectly sized to accommodate sodium ions, leading to high selectivity and stability. This complexation facilitates the transport of sodium ions across membranes or their detection in analytical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Crown-6: Another crown ether with a similar ability to complex with cations but with a different ring size and structure.
15-Crown-5: Smaller crown ether that also complexes with cations but with different selectivity and stability.
Dicyclohexano-18-crown-6: A derivative of 18-crown-6 with enhanced stability and selectivity for certain cations.
Uniqueness
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane is unique due to its specific structure that provides high selectivity for sodium ions over other cations. This makes it particularly valuable in applications requiring precise sodium ion detection and transport.
Propriétés
Numéro CAS |
172883-29-3 |
|---|---|
Formule moléculaire |
C27H46O5 |
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
2,6,13,16,19-pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane |
InChI |
InChI=1S/C27H46O5/c1-5-14-26-15-6-2-11-24(26,10-1)29-18-9-19-30-25-12-3-7-16-27(25,17-8-4-13-25)32-23-21-28-20-22-31-26/h1-23H2 |
Clé InChI |
ISSCXMQDZJDLSO-UHFFFAOYSA-N |
SMILES |
C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3 |
SMILES canonique |
C1CCC23CCCCC2(C1)OCCCOC45CCCCC4(CCCC5)OCCOCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


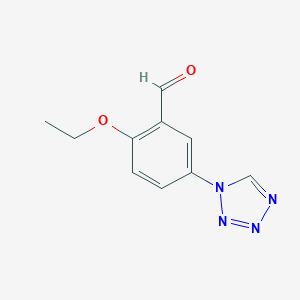
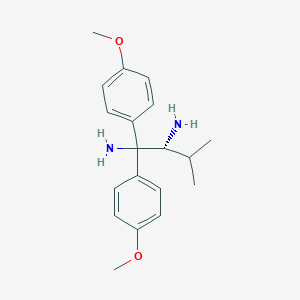
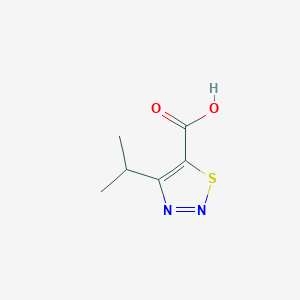
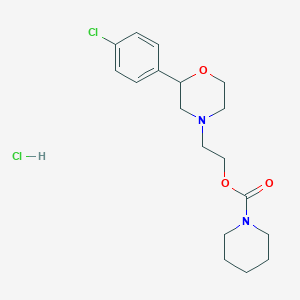
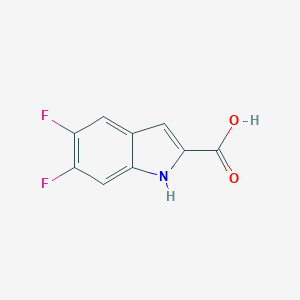
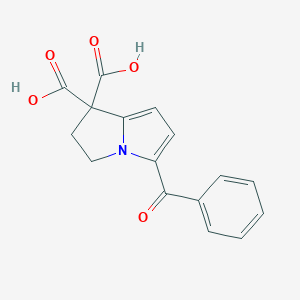
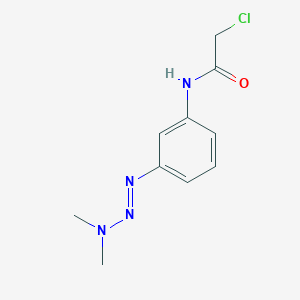
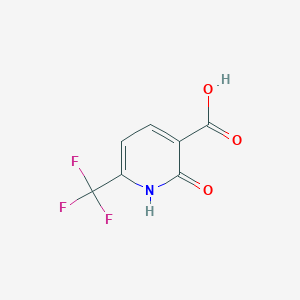
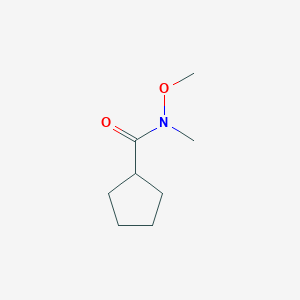
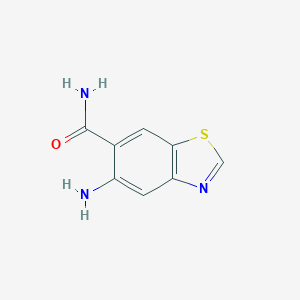
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
